molecular formula C8H7N3O2 B12330718 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B12330718
M. Wt: 177.16 g/mol
InChI Key: JLDORTHSSWTSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H7N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with an azide compound under specific conditions to form the triazole ring . The reaction conditions often include the use of catalysts such as copper or rhodium to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-methyltriazolo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(8(12)13)11(6)10-9-5/h2-4H,1H3,(H,12,13)

InChI Key

JLDORTHSSWTSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(N2N=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.